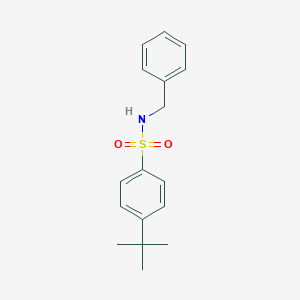
N-benzyl-4-tert-butylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-tert-butylbenzenesulfonamide, also known as NBBS, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. NBBS is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H21NO2S.
科学的研究の応用
N-benzyl-4-tert-butylbenzenesulfonamide has potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a protecting group for amines.
作用機序
The mechanism of action of N-benzyl-4-tert-butylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may act as a histone deacetylase inhibitor, which could potentially lead to the inhibition of cancer cell growth. Additionally, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase, which could be useful in the treatment of diseases such as glaucoma and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, this compound has been shown to have neuroprotective effects against ischemic brain injury.
実験室実験の利点と制限
One advantage of using N-benzyl-4-tert-butylbenzenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, this compound is soluble in organic solvents, which makes it easy to handle and use in various experiments. However, one limitation of using this compound is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-benzyl-4-tert-butylbenzenesulfonamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
合成法
The synthesis of N-benzyl-4-tert-butylbenzenesulfonamide involves the reaction between benzylamine and 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol.
特性
CAS番号 |
321704-15-8 |
|---|---|
分子式 |
C17H21NO2S |
分子量 |
303.4 g/mol |
IUPAC名 |
N-benzyl-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO2S/c1-17(2,3)15-9-11-16(12-10-15)21(19,20)18-13-14-7-5-4-6-8-14/h4-12,18H,13H2,1-3H3 |
InChIキー |
YMBHVQLKTGIYNB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




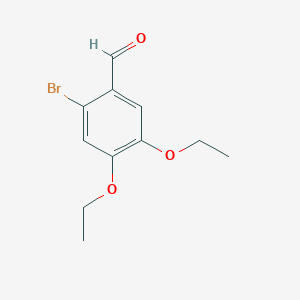

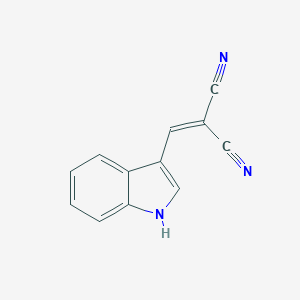

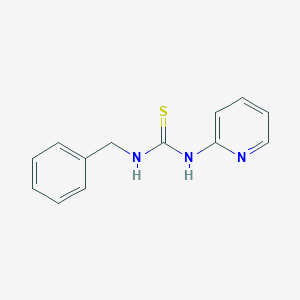

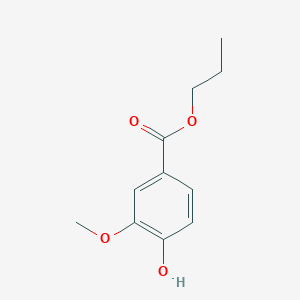
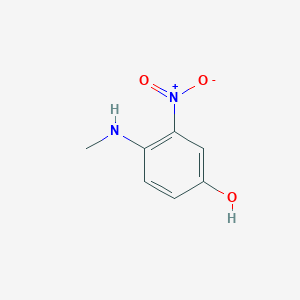
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
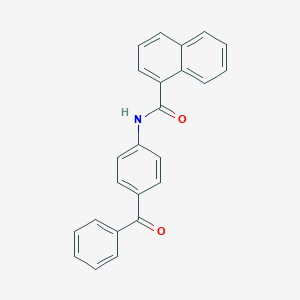
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
